4,5-dihydro-1,3-thiazole-2-thiol

Description

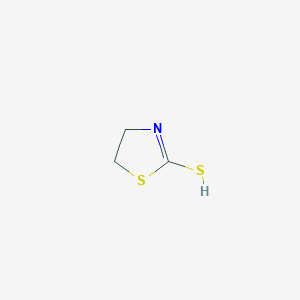

4,5-Dihydro-1,3-thiazole-2-thiol (CAS: 96-53-7; molecular formula: C₃H₅NS₂), also referred to as TA-T , is a sulfur-containing heterocyclic compound characterized by a five-membered ring with two sulfur atoms and a thiol (-SH) group at position 2. TA-T is notable for its role as a nitrification inhibitor (NI), disrupting bacterial ammonia oxidation by chelating copper ions in ammonia monooxygenase (AMO) .

Properties

IUPAC Name |

4,5-dihydro-1,3-thiazole-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NS2/c5-3-4-1-2-6-3/h1-2H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGJCBBASTRWVJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC(=N1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The one-pot synthesis of 4,5-dihydro-1,3-thiazoles, as detailed in patents EP1288207A1 and CA2399927A1, involves sequential reactions of trialkoxyalkanes with cyanides, mercaptoamines, and acids. While these methods primarily target 4,5-dihydro-1,3-thiazoles without thiol groups, modifications introducing sulfur nucleophiles can yield the desired thiol derivative.

For instance, reacting 1-amino-2-propanethiol with 2,2-dimethoxypropionitrile in the presence of ZnCl₂ at 55–70°C generates a ketal intermediate, which undergoes acid hydrolysis (H₂SO₄, 0–5°C) to form the thiazoline ring. Substituting the cyanide with thiocyanate (SCN⁻) could theoretically introduce the thiol group, though this adaptation requires empirical validation.

Optimization of Reaction Conditions

Key parameters influencing yield include:

-

Temperature : Maintaining 60–80°C during cyclization prevents premature hydrolysis.

-

Catalyst : ZnCl₂ (5–10 mol%) enhances reaction rate and selectivity.

-

Acid stoichiometry : Excess H₂SO₄ (5–7 equivalents) ensures complete ring closure but risks over-protonation of the thiol group.

Yields for analogous compounds under these conditions average 40%, suggesting room for improvement when targeting the thiol variant.

Thiazoline-2-thione Derivatization via Carbon Disulfide

Synthesis from α-Halo Ketones

A validated route to thiazoline-2-thiones, reported in Molecules (2019), involves reacting α-halo ketones (e.g., ethyl 2-chloroacetoacetate) with primary amines and carbon disulfide (CS₂). This method, adapted for 4,5-dihydro-1,3-thiazole-2-thiol, proceeds via:

-

Formation of dithiocarbamate : The amine reacts with CS₂ to form a dithiocarbamic acid intermediate.

-

Cyclization : Intramolecular attack by the sulfur nucleophile displaces chloride, forming the thiazoline ring.

-

Acid workup : Hydrolysis with dilute HCl liberates the thiol group.

Substrate Scope and Limitations

-

Amine selection : Aliphatic amines (e.g., ethylamine) yield higher regioselectivity than aromatic counterparts.

-

Solvent effects : Ethanol or methanol polar solvents favor cyclization over polymerization.

-

Yield : Reported yields for thiazoline-2-thiones reach 83%, though thiol-specific data remain sparse.

Acid-Catalyzed Cyclocondensation of Mercaptoamines

Protocol Overview

This method condenses β-mercaptoethylamines with carbonyl derivatives (e.g., ketones or aldehydes) under acidic conditions. For example, reacting cysteamine with pyruvic acid in HCl generates this compound via:

-

Imine formation : The amine reacts with the carbonyl group.

-

Cyclization : Intramolecular thiol attack forms the thiazoline ring.

-

Oxidation : Controlled air oxidation stabilizes the thiol group.

Critical Parameters

-

pH control : Strong acids (pH < 2) accelerate cyclization but may protonate the thiol, reducing nucleophilicity.

-

Temperature : Mild heating (50–60°C) balances reaction rate and side-product formation.

Comparative Analysis of Synthetic Routes

Key observations :

-

The CS₂ route offers superior yields but requires stoichiometric CS₂, posing safety challenges.

-

One-pot methods minimize intermediate isolation but necessitate precise temperature control.

-

Acid-catalyzed cyclocondensation is operationally simple but less efficient.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-1,3-thiazole-2-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium ferricyanide and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation and alkylation reactions are common, using reagents like bromine and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or halogenated derivatives .

Scientific Research Applications

Antimicrobial Properties

4,5-Dihydro-1,3-thiazole-2-thiol exhibits notable antibacterial, antifungal, and antiviral properties. It has been shown to inhibit the activity of several pathogens:

- Antibacterial Activity : Effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

- Antifungal Activity : Demonstrated efficacy against fungi such as Candida albicans and Aspergillus niger, with MIC values indicating significant inhibition.

A study reported that derivatives of this compound exhibited strong selectivity against human lung adenocarcinoma cells (A549) with IC50 values ranging from 23.30 ± 0.35 mM to >1000 mM .

Industrial Applications

In the industrial sector, this compound is utilized in the production of dyes and pigments. Its unique chemical structure allows it to act as a building block for various synthetic processes in organic chemistry.

Case Study 1: Anticancer Activity

A recent study synthesized several thiazole derivatives based on this compound and evaluated their anticancer activity against human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2). The results indicated that certain derivatives showed remarkable cytotoxicity compared to standard treatments like doxorubicin .

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of thiazole derivatives derived from this compound. The study highlighted compounds that exhibited significant antibacterial activity against Gram-positive bacteria and antifungal activity against common fungal strains .

Mechanism of Action

The mechanism of action of 4,5-dihydro-1,3-thiazole-2-thiol involves its interaction with various molecular targets and pathways. For example, it can inhibit the activity of enzymes such as poly (ADP-ribose) polymerase-1, which is involved in DNA repair . This inhibition can lead to the accumulation of DNA damage and ultimately cell death, making it a potential anticancer agent .

Comparison with Similar Compounds

1,3-Thiazolidine-2-thione

- Structure : Contains a thione (C=S) group instead of a thiol.

- Activity : Exhibits tautomerism with TA-T (thione-thiol equilibrium) . Removal of the thione group or substitution on the nitrogen abolishes nitrification inhibition, highlighting the necessity of the thiol/thione moiety .

- Reactivity : Less stable than TA-T; LC-MS analysis confirms TA-T as the active tautomer in bacterial inhibition .

4,5-Diphenyl-2-imidazolethiol

2-Amino-thiazoline Derivatives

- Structure: Contains an amino group at position 2 and a saturated thiazoline ring.

- Application: Acts as inhibitors of inducible nitric oxide synthase (iNOS) , differing from TA-T’s NI activity.

Pharmacological and Chemical Reactivity

Nitrification Inhibition Mechanism

TA-T outperforms analogues like 1,3-thiazolidine-2-thione and oxazolidines due to:

Thiol Group Reactivity : Directly chelates copper in AMO, disrupting bacterial NH₃ oxidation .

Stability : Retains inhibitory activity even in thio-ether form, unlike methyl-substituted derivatives .

Broad-Spectrum Activity : Inhibits Nitrosomonas europaea and Nitrosospira multiformis at 2 μM, surpassing thiourea and DMP .

Q & A

Q. How do substituents on the thiazole ring modulate the compound’s inhibitory activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.